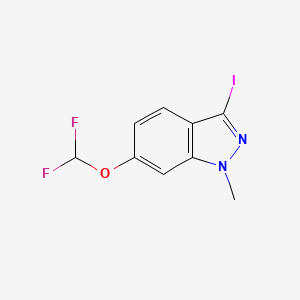
6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the difluoromethoxy and iodine substituents in this compound imparts unique chemical properties, making it a valuable molecule for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of appropriate hydrazine derivatives with ketones or aldehydes.
Introduction of the Iodine Substituent: The iodine atom can be introduced via an iodination reaction using reagents such as iodine or N-iodosuccinimide (NIS).
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using difluoromethylating agents like difluoromethyl iodide or difluoromethyl sulfone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups.
Reduction Reactions: The compound can be reduced to modify the oxidation state of the substituents.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, cyano, or organometallic derivatives, while oxidation and reduction reactions can introduce hydroxyl, carbonyl, or alkyl groups.
科学研究应用
6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound can be used in the development of novel materials with unique properties.
Pharmaceutical Research: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
作用机制
The mechanism of action of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to target proteins through hydrogen bonding and hydrophobic interactions. The iodine substituent can participate in halogen bonding, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- 6-(Difluoromethoxy)-3-chloro-1-methyl-1H-indazole
- 6-(Difluoromethoxy)-3-bromo-1-methyl-1H-indazole
- 6-(Difluoromethoxy)-3-fluoro-1-methyl-1H-indazole
Uniqueness
6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole is unique due to the presence of the iodine substituent, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can lead to stronger interactions with target molecules, enhancing the compound’s potency and selectivity in various applications.
属性
分子式 |
C9H7F2IN2O |
|---|---|
分子量 |
324.07 g/mol |
IUPAC 名称 |
6-(difluoromethoxy)-3-iodo-1-methylindazole |
InChI |
InChI=1S/C9H7F2IN2O/c1-14-7-4-5(15-9(10)11)2-3-6(7)8(12)13-14/h2-4,9H,1H3 |
InChI 键 |
FWCZGCNJPVWQOR-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=C2)OC(F)F)C(=N1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


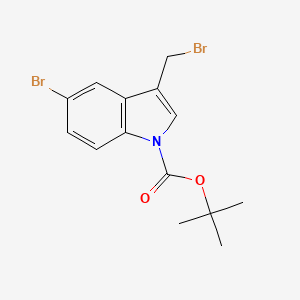
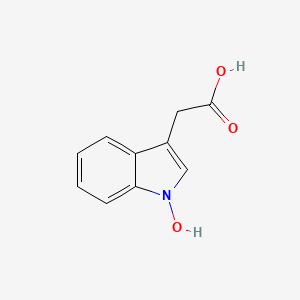
![Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13096263.png)

![Ethyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13096270.png)

![4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL](/img/structure/B13096284.png)
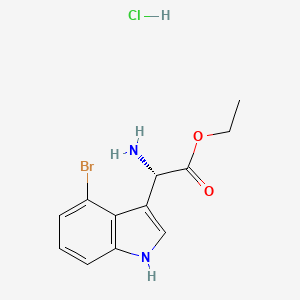
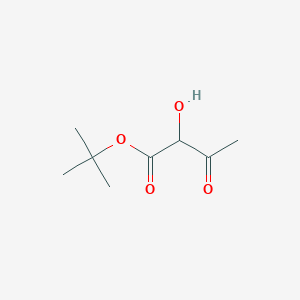
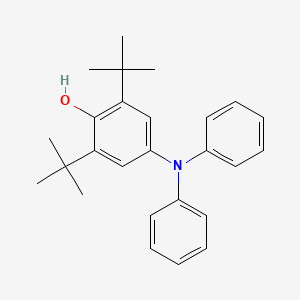
![5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hcl](/img/structure/B13096322.png)


![Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13096337.png)
